molecular formula C16H16Cl2N4O3 B10960116 N-(2,4-dichlorophenyl)-1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide

N-(2,4-dichlorophenyl)-1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide

Cat. No.: B10960116
M. Wt: 383.2 g/mol
InChI Key: OKGZVDHWMJWDPE-UHFFFAOYSA-N
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Description

N-(2,4-dichlorophenyl)-1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide is a synthetic compound known for its diverse applications in scientific research and industry. This compound features a pyrazole ring substituted with a dichlorophenyl group, a morpholinylcarbonyl group, and a carboxamide group, making it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichlorophenyl)-1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with 1-(2,4-dichlorophenyl)ethanone and 4-(morpholin-4-yl)benzaldehyde.

    Reaction Conditions: These starting materials are reacted in ethanol at low temperatures (0–5°C) with the addition of 10% sodium hydroxide solution.

    Isolation: The reaction mixture is poured onto ice-cold water and acidified to isolate the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2,4-dichlorophenyl)-1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be performed to modify the functional groups on the pyrazole ring.

    Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Halogenation and nitration reactions can be performed using reagents like chlorine and nitric acid.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

N-(2,4-dichlorophenyl)-1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2,4-dichlorophenyl)-1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound can bind to proteins and enzymes, affecting their activity and function.

    Pathways Involved: It may interfere with cellular signaling pathways, leading to changes in cell behavior and function.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2,4-dichlorophenyl)-1-methyl-3-(morpholin-4-ylcarbonyl)-1H-pyrazole-5-carboxamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a dichlorophenyl group, a morpholinylcarbonyl group, and a carboxamide group makes it a versatile compound for various applications.

Properties

Molecular Formula

C16H16Cl2N4O3

Molecular Weight

383.2 g/mol

IUPAC Name

N-(2,4-dichlorophenyl)-2-methyl-5-(morpholine-4-carbonyl)pyrazole-3-carboxamide

InChI

InChI=1S/C16H16Cl2N4O3/c1-21-14(15(23)19-12-3-2-10(17)8-11(12)18)9-13(20-21)16(24)22-4-6-25-7-5-22/h2-3,8-9H,4-7H2,1H3,(H,19,23)

InChI Key

OKGZVDHWMJWDPE-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(=O)N2CCOCC2)C(=O)NC3=C(C=C(C=C3)Cl)Cl

Origin of Product

United States

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